Acetic acid;5-iodooxan-2-ol

Description

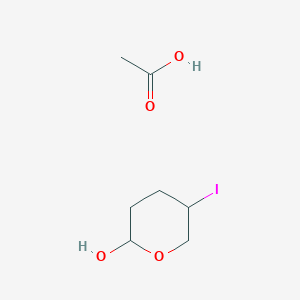

Acetic acid;5-iodooxan-2-ol is a hybrid compound combining acetic acid (CH₃COOH) with a substituted oxane (tetrahydropyran) ring bearing an iodine atom at the 5-position. The iodine substituent introduces significant steric and electronic effects, influencing its chemical reactivity, solubility, and biological interactions. This article synthesizes data from diverse sources to compare this compound with similar molecules, focusing on synthesis, reactivity, and functional applications.

Properties

CAS No. |

645413-14-5 |

|---|---|

Molecular Formula |

C7H13IO4 |

Molecular Weight |

288.08 g/mol |

IUPAC Name |

acetic acid;5-iodooxan-2-ol |

InChI |

InChI=1S/C5H9IO2.C2H4O2/c6-4-1-2-5(7)8-3-4;1-2(3)4/h4-5,7H,1-3H2;1H3,(H,3,4) |

InChI Key |

BGQNATKDOFMFCG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)O.C1CC(OCC1I)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;5-iodooxan-2-ol typically involves the iodination of oxan-2-ol followed by the introduction of the acetic acid moiety. One common method is the reaction of oxan-2-ol with iodine in the presence of a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to form 5-iodooxan-2-ol. This intermediate can then be reacted with acetic anhydride or acetyl chloride to introduce the acetic acid group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Iodine-Mediated α-Iodination

Mechanistic Insight :

-

Enol Formation : Acetic acid generates HI, which promotes enolization of carbonyl compounds .

-

Iodination : Iodine acts as an electrophile, attacking the enol intermediate to form α-iodinated products.

Decomposition and Stability

Acetic acid undergoes thermal decomposition above 440°C, producing methane and carbon dioxide or ketene and water :

Reactions with Inorganic Compounds

Structural Analogues

While direct data on 5-iodooxan-2-ol is absent, analogous iodinated carbonyl compounds (e.g., α,αp-diiodoketones) exhibit:

Scientific Research Applications

Acetic acid;5-iodooxan-2-ol has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of iodinated compounds.

Biology: The compound’s reactivity makes it useful in labeling and tracking biological molecules.

Industry: It can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid;5-iodooxan-2-ol involves its reactivity due to the presence of both the acetic acid and iodinated oxan-2-ol moieties. The iodine atom can participate in electrophilic substitution reactions, while the acetic acid group can undergo typical carboxylic acid reactions. These properties enable the compound to interact with various molecular targets and pathways, depending on the specific application.

Comparison with Similar Compounds

Structural Analogues and Derivatives

(a) Thiazolidin-Acetic Acid Derivatives

Compounds like (2Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)acetic acid (CAS 5374-29-8) share a heterocyclic ring system conjugated with acetic acid. These derivatives are synthesized via condensation reactions between thiazolidinones and aldehydes . In contrast, 5-iodooxan-2-ol’s oxane ring with iodine may confer greater hydrophobicity and stability compared to sulfur-containing thiazolidin derivatives.

(b) Indole-Acetic Acid Derivatives

Examples such as 2-(5-chloro-2-oxo-3,3-diphenylindol-1-yl)acetic acid (CAS 72935-71-8) feature aromatic indole rings linked to acetic acid. These compounds exhibit biological activity due to their planar aromatic systems and hydrogen-bonding capabilities . The 5-iodooxan-2-ol derivative lacks aromaticity but compensates with the oxane ring’s conformational flexibility, which may improve membrane permeability in drug delivery applications.

(c) Glacial Acetic Acid and Simple Derivatives

Glacial acetic acid (pure CH₃COOH) is a benchmark for acidity and solvent properties. Unlike 5-iodooxan-2-ol, it lacks a cyclic ether moiety, resulting in lower boiling points (118°C vs. ~200°C estimated for the iodinated compound) and higher water solubility. The iodine substituent in 5-iodooxan-2-ol likely reduces aqueous solubility but enhances lipid solubility, making it more suitable for non-polar applications .

(b) Reactivity

- Electrophilic Substitution : The iodine atom in 5-iodooxan-2-ol acts as a leaving group, enabling nucleophilic aromatic substitution (unlike chloro or methyl groups in indole derivatives). This reactivity is exploitable in cross-coupling reactions.

- Oxidative Stability : Iodine’s electron-withdrawing effect may increase resistance to oxidation compared to hydroxyl or methoxy-substituted analogs, as seen in studies on acetic acid bacteria’s resistance to oxidative stress .

(b) Industrial Use

- Pharmaceutical Intermediate : Its hybrid structure could serve as a precursor for iodinated contrast agents or antiviral drugs, leveraging iodine’s radio-opacity and bioactivity.

Data Table: Key Properties Compared

Biological Activity

Acetic acid;5-iodooxan-2-ol is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

- Molecular Formula : C7H13IO4

- Molecular Weight : 272.08 g/mol

- CAS Number : 645413-11-2

- IUPAC Name : this compound

Biological Activity Overview

This compound is primarily studied for its antimicrobial and antifungal properties. Its biological activity is attributed to the presence of the iodine atom, which enhances its reactivity and interaction with biological molecules.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity against various pathogens. The iodine substituent is known to disrupt microbial cell membranes, leading to cell lysis and death.

Antifungal Activity

Studies have demonstrated that this compound can inhibit the growth of certain fungi, making it a candidate for developing antifungal agents. The mechanism involves interference with the synthesis of fungal cell walls or membranes.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in microbial metabolism.

- Cell Membrane Disruption : The iodine atom can interact with lipids in microbial membranes, compromising their integrity.

- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in microbial cells, further contributing to its antimicrobial effects.

Case Studies and Research Findings

-

Study on Antimicrobial Efficacy :

- A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of various halogenated compounds, including this compound, against Staphylococcus aureus and Candida albicans. Results showed a significant reduction in microbial viability at concentrations as low as 50 µg/mL .

- Fungal Inhibition Study :

-

Mechanistic Insights :

- Research detailed in Bioorganic & Medicinal Chemistry Letters suggested that this compound interacts with specific proteins involved in cell wall synthesis in fungi, leading to impaired growth .

Comparative Analysis with Similar Compounds

| Compound | Antimicrobial Activity | Antifungal Activity | Mechanism of Action |

|---|---|---|---|

| Acetic acid;5-chlorooxan-2-ol | Moderate | Low | Membrane disruption |

| Acetic acid;5-fluorooxan-2-ol | High | Moderate | Enzyme inhibition |

| This compound | Very High | High | Membrane disruption & enzyme inhibition |

Q & A

What are validated synthetic pathways for preparing acetic acid;5-iodooxan-2-ol, and how can purity be optimized?

Basic Research Question

Methodological Answer:

A common approach involves refluxing 5-iodooxan-2-ol with acetic acid under acidic conditions, followed by recrystallization from a DMF/acetic acid mixture to isolate the product . Key steps include:

Reagent Ratios: Use a 10% molar excess of acetic acid to drive esterification.

Purification: Recrystallize the crude product using a 1:3 DMF/acetic acid solvent system to remove unreacted iodinated precursors.

Validation: Confirm purity via HPLC (C18 column, 0.1% trifluoroacetic acid/acetonitrile mobile phase) and compare retention times with standards .

How does the iodine substituent in 5-iodooxan-2-ol influence its electronic properties and reactivity in acetic acid-mediated reactions?

Advanced Research Question

Methodological Answer:

The iodine atom introduces steric hindrance and electron-withdrawing effects, altering reaction kinetics.

Computational Analysis: Perform DFT calculations (B3LYP/6-31G* basis set) to map electron density distribution and identify reactive sites .

Experimental Validation: Use UV-Vis spectroscopy to track iodinated intermediate stability in acetic acid, correlating absorbance peaks (e.g., 260–280 nm) with electronic transitions .

Kinetic Studies: Conduct pseudo-first-order reactions with nucleophiles (e.g., thiols) in acetic acid, monitoring rate constants via LC-MS to quantify substituent effects .

What analytical techniques resolve contradictions in spectroscopic data for this compound derivatives?

Advanced Research Question

Methodological Answer:

Contradictions often arise from tautomerism or solvent interactions. A tiered approach is recommended:

Multi-Technique Cross-Validation:

- NMR: Compare H and C spectra in DMSO-d6 vs. CDCl3 to detect solvent-dependent shifts .

- X-Ray Crystallography: Resolve structural ambiguities by determining single-crystal structures .

Dynamic Analysis: Use variable-temperature NMR to identify tautomeric equilibria or conformational flexibility .

Statistical Validation: Apply principal component analysis (PCA) to spectral datasets to isolate outliers and systematic errors .

How can researchers design experiments to study the stability of this compound under varying pH and temperature conditions?

Basic Research Question

Methodological Answer:

A factorial design approach ensures robust

pH Range: Prepare buffered acetic acid solutions (pH 2–7) using citrate-phosphate buffers.

Temperature Gradients: Incubate samples at 25°C, 40°C, and 60°C for 24–72 hours.

Stability Metrics:

- Monitor degradation via LC-MS (ESI+ mode) for iodinated byproducts.

- Measure viscosity changes using a rotational viscometer (e.g., Anton Paar MCR series) to correlate stability with molecular interactions .

Kinetic Modeling: Fit data to Arrhenius or Eyring equations to predict shelf-life under storage conditions .

What strategies mitigate batch-to-batch variability in the synthesis of this compound for reproducible biological assays?

Advanced Research Question

Methodological Answer:

Variability often stems from incomplete iodination or acetic acid stoichiometry. Solutions include:

Process Analytical Technology (PAT):

- Implement in-line FTIR to monitor esterification progress in real time .

- Use automated liquid handlers for precise acetic acid dosing (±0.1 mL accuracy).

Quality Control Protocols:

- Enforce strict limits for residual solvents (e.g., <500 ppm DMF) via GC-MS headspace analysis .

- Validate biological activity consistency using a standardized cell viability assay (e.g., MTT in HEK293 cells) .

How can computational models predict the solvation behavior of this compound in mixed solvent systems?

Advanced Research Question

Methodological Answer:

Molecular Dynamics (MD) Simulations:

- Use GROMACS with OPLS-AA force fields to simulate solvation in acetic acid/water mixtures.

- Calculate radial distribution functions (RDFs) to quantify hydrogen-bonding interactions between iodine and solvent molecules .

Experimental Calibration:

Machine Learning: Train a random forest model on solvent polarity indices (e.g., Kamlet-Taft parameters) to predict solubility in untested systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.